molecular formula C12H26O4S B086445 Dodecyl hydrogen sulfate CAS No. 151-41-7

Dodecyl hydrogen sulfate

Cat. No. B086445
M. Wt: 266.40 g/mol
InChI Key: MOTZDAYCYVMXPC-UHFFFAOYSA-N
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Patent
US04568718

Procedure details

A second mixture was made using the amounts as above, but using sodium lauryl sulfate as a surfactant to form the emulsion. Immediately after homogenization, 300 g of the emulsion was mixed with 3 g of 5 N hydrochloric acid. The hydrochloric acid reacted with the sodium lauryl sulfate to give hydrogen lauryl sulfate as the catalyst and sodium chloride. After 4 days at 22° C. for polymerization and crosslinking, the emulsion was neutralized in the same manner as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:17])([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:3])=[O:2].[Na+:18].[ClH:19]>>[S:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])([OH:17])(=[O:2])=[O:3].[Cl-:19].[Na+:18] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form the emulsion

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)OCCCCCCCCCCCC
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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